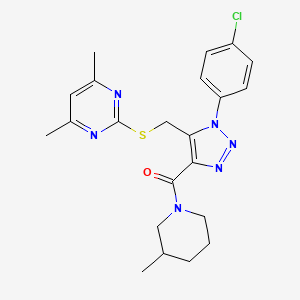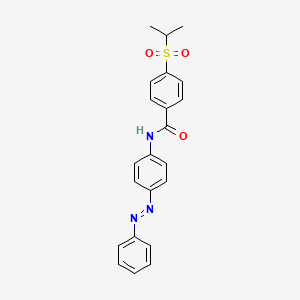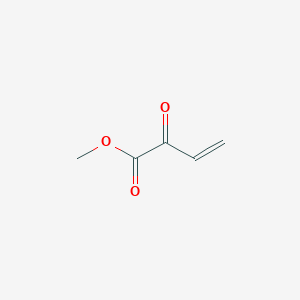
Methyl 2-oxo-3-butenoate
Descripción general
Descripción
Methyl 2-oxo-3-butenoate is an organic compound with the molecular formula C5H6O3. It is a methyl ester derivative of 2-oxo-3-butenoic acid. This compound is of significant interest in organic chemistry due to its unique structure, which features both a carbonyl group and an alkene. These functional groups make it a versatile intermediate in various chemical reactions and synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-butenoate can be synthesized through several methods. One common approach involves the oxidation of methyl vinylglycolate using Dess-Martin periodinane. This reaction typically occurs at low temperatures to ensure the stability of the product . Another method involves the reaction of acrylonitrile acetate with a saturated hydrogen chloride methanol solution, followed by heating and refluxing at 75°C for 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-3-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: It participates in Diels-Alder reactions, forming cyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other periodinane derivatives.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cycloaddition: Lewis acids like aluminum chloride (AlCl3) are often used to catalyze Diels-Alder reactions.
Major Products Formed
Oxidation: More oxidized derivatives of the original compound.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or acids.
Cycloaddition: Cyclic compounds, such as dihydropyrans.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-3-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with nucleophiles, while the alkene group can participate in cycloaddition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes .
Comparación Con Compuestos Similares
Methyl 2-oxo-3-butenoate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4-oxocrotonate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-2-butenoate: An isomer with a different arrangement of the double bond.
2-Oxobut-3-enoate: The parent acid form of the compound.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in various contexts.
Propiedades
IUPAC Name |
methyl 2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h3H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRLHQNTLIORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313013 | |
| Record name | Methyl 2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-44-3 | |
| Record name | Methyl 2-oxo-3-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108736-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)




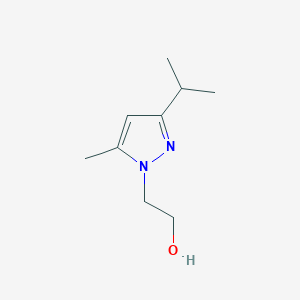
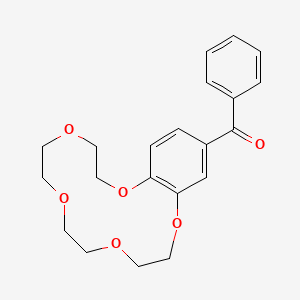
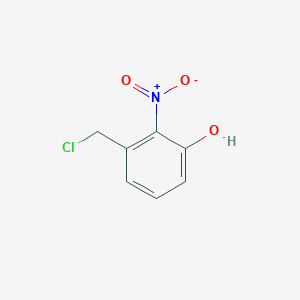
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
